N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a bisubstituted oxalamide derivative featuring a benzodioxole moiety at the N1 position and a 3-cyanopyridinyl-piperidine group at the N2 position. The benzodioxole group is known to enhance metabolic stability and binding affinity in related compounds, while the 3-cyanopyridine moiety may contribute to interactions with enzymatic or receptor targets .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c23-11-17-2-1-7-24-20(17)27-8-5-15(6-9-27)12-25-21(28)22(29)26-13-16-3-4-18-19(10-16)31-14-30-18/h1-4,7,10,15H,5-6,8-9,12-14H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDAOLWKZBIKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=C(C=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its occurrence in various bioactive molecules. This article aims to explore the biological activity of this compound through a detailed review of synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 421.4 g/mol. The structure features an oxalamide linkage which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O4 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 1796968-93-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical functionalities. The synthetic route often includes the formation of the oxalamide bond and the introduction of the benzo[d][1,3]dioxole moiety. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction processes.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of compounds related to this compound against various cancer cell lines. For instance, compounds featuring similar structural motifs have shown significant activity against CCRF-CEM (human leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer) cell lines.
Case Study: Antiproliferative Activity Assessment
In a study assessing the antiproliferative effects of several derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(piperidin) | CCRF-CEM | 12.5 |
| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(LNCaP) | LNCaP | 15.0 |
| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(MIA PaCa) | MIA PaCa-2 | 18.0 |
These results indicate that modifications to the piperidine moiety can significantly influence the biological activity of the compound.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular targets such as tubulin or other proteins involved in cell cycle regulation. The presence of the benzo[d][1,3]dioxole fragment may enhance these interactions due to its established role in drug design.
Scientific Research Applications
Molecular Formula
- Molecular Formula: C₁₉H₂₃N₃O₃
- Molecular Weight: 341.41 g/mol
Key Functional Groups
- Benzo[d][1,3]dioxole
- Oxalamide
- Pyridine derivative
Anticancer Activity
Research has indicated that compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide exhibit significant anticancer properties. A study conducted by researchers at Mahatma Gandhi University evaluated the cytotoxic effects of various oxalamide derivatives on cancer cell lines. The findings revealed that certain derivatives showed promising inhibitory effects on cell proliferation, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. In a comparative study of oxalamide derivatives, several compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited strong antibacterial activity, highlighting the importance of the benzo[d][1,3]dioxole structure in enhancing biological efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies indicate that the compound can effectively bind to specific enzymes involved in disease processes, supporting its potential use in drug design . The docking simulations have shown favorable binding affinities, suggesting that modifications to the structure could enhance therapeutic efficacy.
Case Study 1: Anticancer Evaluation
In a recent study published in Pharmaceuticals, researchers synthesized several oxalamide derivatives and evaluated their anticancer properties using MTT assays on human cancer cell lines. The results demonstrated that one derivative exhibited over 80% inhibition of cell growth at micromolar concentrations, indicating strong potential for further development .
Case Study 2: Antimicrobial Activity
A comprehensive evaluation of antimicrobial activity was performed on various oxalamide compounds, including those structurally related to this compound. The study utilized disc diffusion methods to assess efficacy against bacterial strains. Results indicated significant zones of inhibition for several derivatives, suggesting their potential as new antimicrobial agents.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism | Inhibition (%) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | Cancer Cell Lines | 80% | |
| Compound B | Antimicrobial | Staphylococcus aureus | 75% | |
| Compound C | Antimicrobial | Escherichia coli | 70% |
Table 2: Molecular Docking Results
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, biological activity, and synthetic yields:
Structural and Functional Analysis
Benzodioxole Derivatives
The benzodioxole group in the target compound is a recurring motif in antiviral and stabilizing agents. For instance, compound 25b () demonstrated G-quadruplex DNA binding, attributed to the planar benzodioxole moiety interacting with nucleic acid structures . Similarly, benzodioxole-containing compounds in were synthesized with high yields (73–79%) via reductive amination, suggesting feasible synthetic routes for the target compound .
Piperidine and Pyridine Moieties
The 3-cyanopyridinyl-piperidine group in the target compound distinguishes it from analogs like 13 (), which uses a thiazol-piperidine hybrid for HIV inhibition. The cyanopyridine group may enhance target selectivity, as cyano substituents are known to improve binding affinity in kinase inhibitors and antiviral agents .
Oxalamide Backbone
The oxalamide core is shared across multiple compounds, including antimicrobial GMC-3 () and metabolically stable No. 1768 (). Stability studies in revealed that oxalamides with aromatic substituents resist amide hydrolysis, suggesting the target compound may exhibit similar metabolic resilience .
Pharmacological Implications
- Antiviral Activity: The 3-cyanopyridine group may mimic pyridine-based HIV inhibitors (), while the benzodioxole could enhance bioavailability .
- Nucleic Acid Targeting : Benzodioxole’s planar structure may enable G-quadruplex interactions, as seen in 25b .
- Metabolic Stability : Resistance to amide hydrolysis () could prolong half-life compared to esters or simpler amides .
Q & A
Q. What are the optimal synthetic routes for constructing the oxalamide core in this compound?
Methodological Answer: The oxalamide linkage is typically synthesized via condensation reactions between amines and oxalyl chloride derivatives. For example, in analogous piperidine-oxalamide compounds, refluxing with propionic anhydride under argon for 12 hours achieved a 79.9% yield after purification . Key steps include:
- Reagent Selection : Use oxalyl chloride or activated esters for coupling.
- Reaction Conditions : Maintain anhydrous conditions and inert gas (argon/nitrogen) to prevent hydrolysis.
- Purification : Column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization (2-propanol) is recommended .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.40–7.24 ppm for aromatic protons, δ 174.1 ppm for carbonyl carbons) confirms substituent positions and stereochemistry .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 501.6) .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios to rule out solvent residues .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the benzodioxole and 3-cyanopyridine moieties?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified benzodioxole (e.g., replacing methylenedioxy with methoxy) or pyridine (e.g., cyano → nitro) groups. Test binding affinity using receptor-specific assays (e.g., competitive radioligand binding for kinase targets) .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., ALK kinase) to identify critical substituents. For example, in ALK inhibitors, 3-cyanopyridine improved selectivity over D2 receptors by 100-fold .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate steric/electronic effects of substituents with binding energy scores .
Q. What in vivo models are appropriate for assessing the compound’s therapeutic potential?
Methodological Answer:
- Xenograft Models : Implant ALK-positive cancer cells (e.g., NCI-H2228) into immunodeficient mice. Administer the compound orally (e.g., 30 mg/kg/day) and monitor tumor volume reduction over 21 days .
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and brain penetration (logBB > 0.3 indicates CNS activity). For piperidine derivatives, log P values ~2.5 optimize bioavailability .
- Toxicity Screening : Conduct histopathology on liver/kidney tissues post-treatment to identify off-target effects .
Data Contradiction Resolution
Q. How can discrepancies in reported synthetic yields for similar oxalamide derivatives be resolved?
Methodological Answer:
- Parameter Optimization : Compare reaction parameters (e.g., temperature, solvent polarity). For instance, propionic anhydride reflux (79.9% yield ) vs. room-temperature coupling (lower yields).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust protecting groups (e.g., tert-butyloxycarbonyl for amines) .
- Catalyst Screening : Test coupling agents like HATU or EDCI to improve efficiency in polar aprotic solvents (DMF, DMSO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
